2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid
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Overview
Description
2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a methoxymethyl group attached to the indene ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxymethyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound of 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid.
Indole Derivatives: Compounds with similar indene structures but different functional groups.
Methoxymethyl Ethers: Compounds with methoxymethyl groups attached to different core structures.
Uniqueness
This compound is unique due to the presence of both the methoxymethyl group and the carboxylic acid group on the indene ring. This combination of functional groups can result in distinct chemical reactivity and biological properties compared to other similar compounds.
Properties
CAS No. |
1870471-94-5 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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